

In Vitro Antiviral Activity of SARS-CoV-2-IN-68: A Technical Guide

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Compound of Interest

Compound Name: SARS-CoV-2-IN-68

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core data and methodologies related to the in vitro antiviral activity of **SARS-CoV-2-IN-68**. The information is compiled from available scientific literature to facilitate further research and drug development efforts against SARS-CoV-2.

Core Compound Profile: SARS-CoV-2-IN-68

SARS-CoV-2-IN-68, also referred to as compound 6C, is a covalent dual inhibitor of two essential SARS-CoV-2 viral proteases: the papain-like protease (PLpro) and the main protease (Mpro or 3CLpro).[1] By targeting these enzymes, the compound disrupts the viral replication cycle. Specifically, **SARS-CoV-2-IN-68** has been shown to bind to the Zn-finger domain of PLpro.[1]

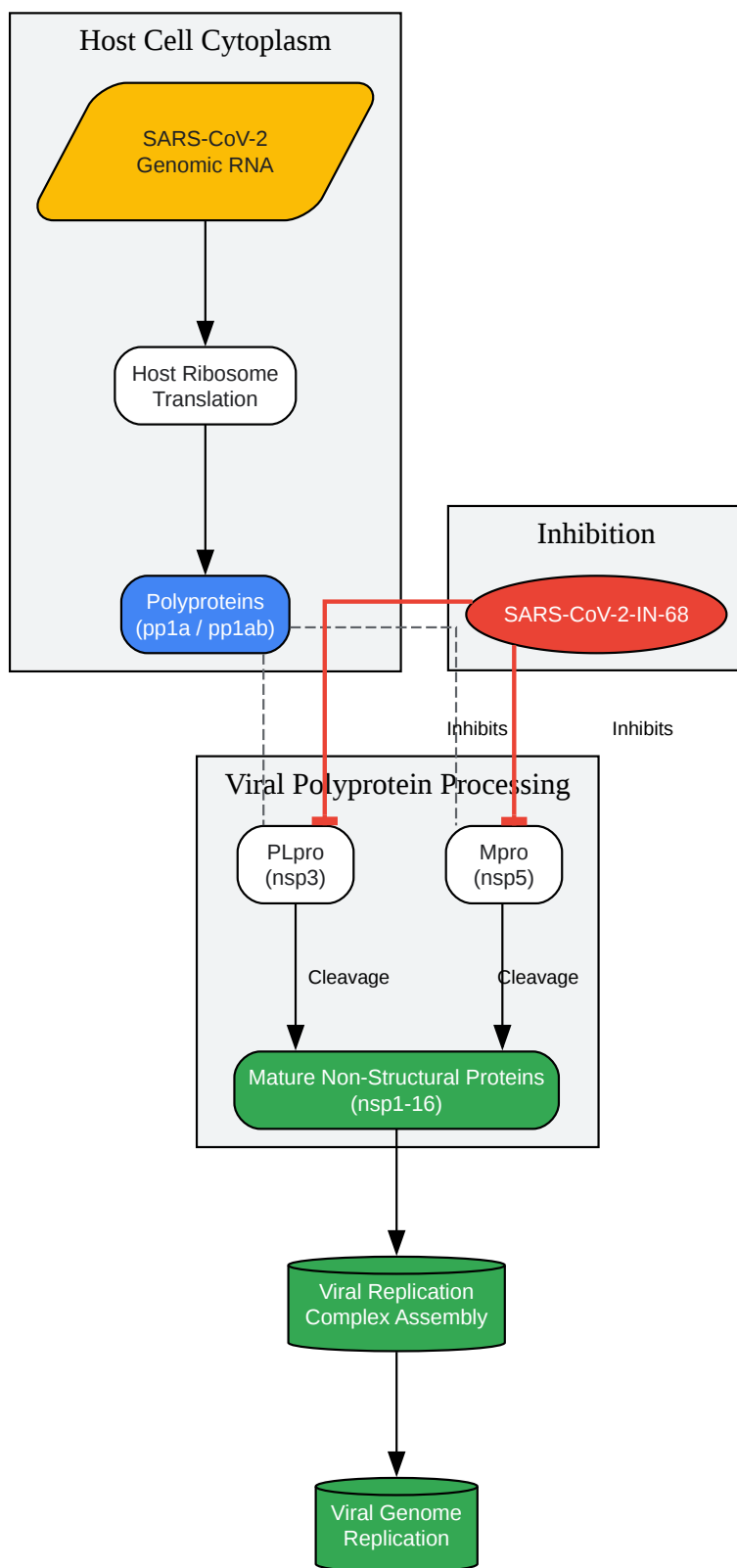
Mechanism of Action: Dual Protease Inhibition

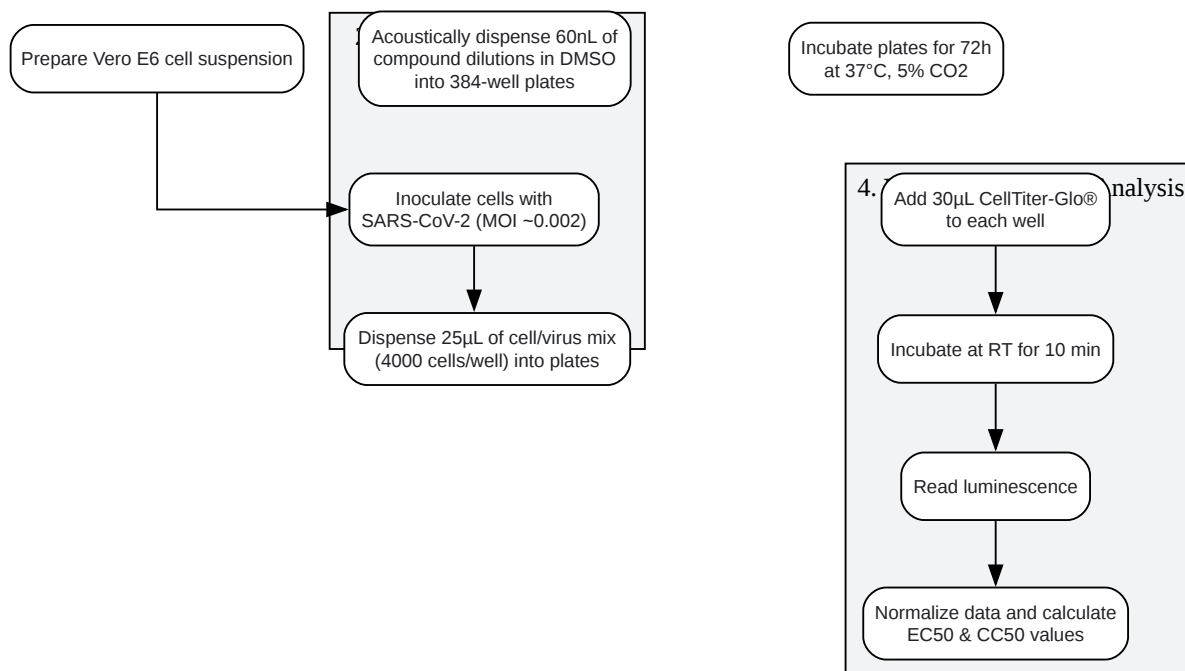
The replication of SARS-CoV-2 relies on the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab.[2][3][4] These polyproteins must be cleaved into individual non-structural proteins (nsps) to form the functional replicase-transcriptase complex required for viral RNA synthesis.[4][5] This critical processing is carried out by two viral proteases:

- **Papain-like Protease (PLpro):** A domain within nsp3, PLpro is responsible for cleaving the junctions between nsp1/2, nsp2/3, and nsp3/4.[6]

- Main Protease (Mpro / 3CLpro): Encoded by nsp5, Mpro performs the majority of the proteolytic processing, cleaving the polyprotein at 11 distinct sites.[\[2\]](#)[\[3\]](#)[\[7\]](#)

SARS-CoV-2-IN-68 exerts its antiviral effect by covalently inhibiting both PLpro and Mpro, thereby preventing the maturation of the viral nsps and halting replication.





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